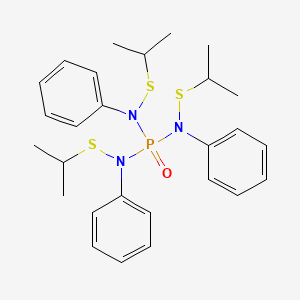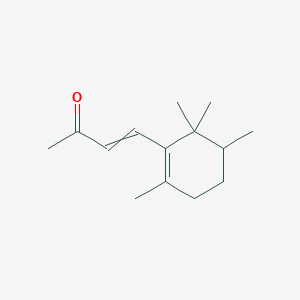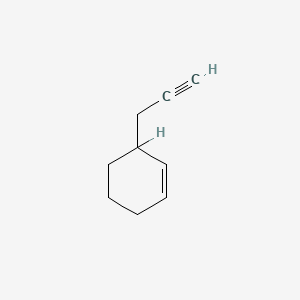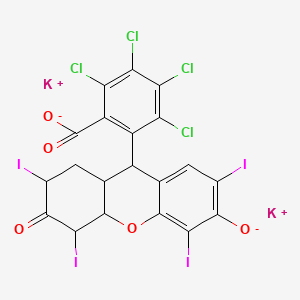
((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is a synthetic organic compound with a complex structure It is characterized by the presence of an oxetane ring, a chlorophenoxy group, and a quaternary ammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include strong acids like sulfuric acid or bases like sodium hydroxide.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting a chlorophenol derivative with an appropriate alkylating agent.
Quaternization: The final step involves the quaternization of the tertiary amine with an alkyl halide, such as methyl bromide, to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxetane ring or the chlorophenoxy group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the quaternary ammonium group, potentially converting it back to a tertiary amine. Reducing agents like lithium aluminum hydride are typically used.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amines, solvents like ethanol or water.
Major Products Formed
Oxidation: Oxidized derivatives of the oxetane ring or chlorophenoxy group.
Reduction: Tertiary amine derivatives.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive agent. Its quaternary ammonium group suggests it may interact with biological membranes, potentially serving as an antimicrobial or antifungal agent.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with cellular components makes it a candidate for drug development, particularly in targeting specific cellular pathways.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other materials that require specific chemical functionalities.
Mecanismo De Acción
The mechanism of action of ((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The quaternary ammonium group allows it to bind to negatively charged sites, disrupting normal cellular functions. This can lead to antimicrobial or antifungal effects, as well as potential therapeutic benefits in targeting specific cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide: Similar structure but with a para-chlorophenoxy group.
((3-((o-Bromophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide: Similar structure but with a bromophenoxy group instead of chlorophenoxy.
((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)dimethylmethylammonium bromide: Similar structure but with dimethyl groups instead of diethyl.
Uniqueness
((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is unique due to its specific combination of functional groups. The presence of the oxetane ring, chlorophenoxy group, and quaternary ammonium group provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
| 3635-14-1 | |
Fórmula molecular |
C16H25BrClNO2 |
Peso molecular |
378.7 g/mol |
Nombre IUPAC |
[3-[(2-chlorophenoxy)methyl]oxetan-3-yl]methyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C16H25ClNO2.BrH/c1-4-18(3,5-2)10-16(11-19-12-16)13-20-15-9-7-6-8-14(15)17;/h6-9H,4-5,10-13H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
YRDOGOKIRJGZBZ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)CC1(COC1)COC2=CC=CC=C2Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













